Z-ILE-NCA
Description
Contextualization of α-Amino Acid N-Carboxyanhydrides (NCAs) as Monomers for Polypeptide Synthesis
α-Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are a family of heterocyclic organic compounds derived from amino acids wikipedia.org. These white, moisture-reactive solids serve as highly efficient monomers for the preparation of synthetic polypeptides through ring-opening polymerization (ROP) pku.edu.cnacs.orgchemrxiv.orgmpg.detandfonline.comupc.educhemrxiv.org. Polypeptides, often referred to as poly(amino acid)s, are biomimetic polymers that share the same fundamental backbone structure as natural peptides and proteins pku.edu.cn. Their inherent biocompatibility, tunable biodegradability, and designable material properties have garnered significant research interest, particularly for applications in materials science and biomedicine pku.edu.cn.
The polymerization of NCAs typically proceeds via two primary mechanisms: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM) acs.orgmpg.detandfonline.comillinois.edunih.govnih.gov. In the NAM, a nucleophilic initiator, commonly a primary amine, attacks the NCA ring, leading to chain growth with the release of carbon dioxide acs.orgmpg.deillinois.edunih.govnih.gov. This mechanism can offer excellent control over molecular weight and dispersity, resulting in well-defined polypeptides pku.edu.cnmpg.deillinois.edunih.gov. Conversely, the AMM is initiated by the deprotonation of an NCA monomer, which then acts as a nucleophile to propagate the chain acs.orgmpg.deillinois.edunih.gov. This mechanism often involves more basic initiators such as tertiary amines or alkoxides and can yield very high molecular weight polymers, though sometimes with broader molecular weight distributions mpg.deillinois.edu. Challenges in NCA polymerization include the monomers' sensitivity to moisture and heat, as well as the potential for undesirable side reactions like chain termination and transfer wikipedia.orgtandfonline.comchemrxiv.orgillinois.edunih.gov. Recent advancements have focused on developing controlled polymerization techniques, novel initiators, and moisture-tolerant synthesis routes to overcome these limitations and enable the precise synthesis of functional polypeptides acs.orgmpg.deupc.educhemrxiv.orgillinois.edunih.govoup.com.
Significance of L-Isoleucine and its Derivatives in the Design of Functional Polypeptides
L-Isoleucine (Ile or I) is an essential α-amino acid characterized by a branched aliphatic side chain bocsci.comsynthetikaeu.comlibretexts.orgwikipedia.orgebi.ac.uknovor.cloudnih.gov. It is classified as a non-polar, uncharged, branched-chain, aliphatic amino acid at physiological pH wikipedia.orgnovor.cloud. As a proteinogenic amino acid, L-isoleucine plays a critical role in protein biosynthesis, structure, and function bocsci.comsynthetikaeu.comlibretexts.orgwikipedia.org. Its branched nature significantly influences hydrophobic interactions, which are crucial in dictating protein structure and stability bocsci.com.
Beyond its natural biological functions, L-isoleucine and its non-natural derivatives are highly significant in the design of functional polypeptides for various industrial and biomedical applications bocsci.comsynthetikaeu.com. Non-natural isoleucine derivatives can be incorporated into peptide-based drug designs to optimize pharmacokinetic profiles, leading to enhanced drug stability, prolonged half-life, or improved tissue targeting bocsci.com. For instance, isoleucine-based dipeptides have been utilized in topochemical polymerization to yield highly hydrophobic polymers that can serve as coating materials, exhibiting water contact angles up to 134° nih.govacs.org. The incorporation of isoleucine residues is also observed in certain antimicrobial peptides (AMPs), contributing to their biological activity mdpi.com. Furthermore, L-isoleucine is studied in materials science and organic synthesis for its utility in peptide and polymer chemistry synthetikaeu.com.
The physical and chemical properties of L-Isoleucine are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | bocsci.comsynthetikaeu.comwikipedia.orgebi.ac.uk |
| Molar Mass | 131.18 g/mol | synthetikaeu.com |
| Appearance | White crystalline powder | synthetikaeu.com |
| Solubility in Water | Freely soluble (~41 g/L at 20°C) | synthetikaeu.com |
| Melting Point | 284–286°C (decomposes) | synthetikaeu.com |
| Classification | Non-polar, uncharged, branched-chain, aliphatic α-amino acid | wikipedia.orgnovor.cloud |
Historical Development and Evolution of Z-Protected NCA Utilization in Controlled Polymerization
The use of protecting groups is a well-established strategy in organic synthesis to temporarily mask reactive functionalities during chemical reactions, and this principle is particularly vital in polypeptide synthesis. The benzyloxycarbonyl (Z or Cbz) group is a prominent protecting group for the α-amino group of amino acids and their NCA derivatives mdpi.comacs.orgpmcisochem.fr. Historically, the preparation of poly-L-lysine from N-carbobenzyloxy-α-N-carboxy-L-lysine anhydride (B1165640) (Z-Lys NCA) followed by deprotection with phosphonium (B103445) iodide exemplifies an early application of Z-protected NCAs wikipedia.org.
The evolution of NCA polymerization has been marked by efforts to achieve "living" polymerization characteristics, enabling precise control over polymer chain length, narrow molecular weight distributions, and the synthesis of block copolymers illinois.eduescholarship.org. Early in the development, conventional primary amine initiators often led to side reactions that limited control over molecular weight and resulted in broad molecular weight distributions illinois.eduescholarship.org. A significant breakthrough in achieving controlled polymerization was demonstrated with Z-Lys NCA. Studies showed that its polymerization under high vacuum conditions in solvents like dimethylformamide (DMF) exhibited living polymerization characteristics, allowing for predictable chain lengths and narrow chain length distributions illinois.eduescholarship.org. This capability was crucial for the preparation of well-defined block copolypeptides illinois.eduescholarship.org.
The Z-protecting group on the nitrogen of the NCA monomer serves to prevent undesired side reactions during the polymerization process, ensuring that the ring-opening occurs in a controlled manner mdpi.comacs.orgresearchgate.net. After polymerization, the Z-group can be selectively removed to yield the desired free amine functionality on the polypeptide backbone mdpi.comacs.org. Further advancements in controlled NCA polymerization include the development of transition metal initiators, such as zerovalent nickel and cobalt complexes, which have enabled living polymerization of various NCAs, including Z-Lys NCA, yielding polypeptides with defined molecular weights and narrow polydispersities illinois.eduescholarship.orgmdpi.com. These historical developments laid the groundwork for the precise synthesis of complex polypeptide architectures using protected NCA monomers like Z-ILE-NCA.
Overview of Research Directions and Scope for this compound Investigations
This compound (N-benzyloxycarbonyl-L-isoleucine N-carboxyanhydride) is a specific Z-protected α-amino acid NCA with the CAS Number 146286-84-2 pmcisochem.frlookchem.compmcisochem.fr. It is recognized as a "Pharma Intermediate" and a "Building block - Fine chemical," indicating its utility in synthetic chemistry pmcisochem.frlookchem.compmcisochem.fr. The research directions and scope for this compound investigations are primarily driven by the inherent properties of L-isoleucine and the advantages offered by NCA polymerization with a protecting group.
Key areas of investigation for this compound include:
Controlled Polypeptide Synthesis: A primary focus is on synthesizing well-defined homopolypeptides of L-isoleucine, poly(L-isoleucine), with precise control over molecular weight and narrow dispersity. This involves optimizing polymerization conditions, initiator selection (e.g., primary amines, metal catalysts), and solvent systems to minimize side reactions and achieve living polymerization mpg.deillinois.edunih.govescholarship.org.
Block Copolymer Architectures: this compound serves as a versatile monomer for the creation of block copolypeptides. By copolymerizing this compound with other protected or unprotected NCAs, researchers can design complex polymer architectures with tailored sequences and compositions. For instance, its copolymerization with Z-Lys NCA has been explored for applications like mRNA delivery, highlighting the potential for creating functional materials with specific biological interactions mdpi.com.
Hydrophobic Material Development: Leveraging the intrinsic hydrophobicity of isoleucine, polypeptides derived from this compound can be engineered for hydrophobic applications. This includes the development of novel coating materials, self-assembling structures, or drug delivery vehicles where hydrophobic domains are essential nih.govacs.org.
Structure-Property Relationship Studies: Investigations into the secondary and tertiary structures adopted by poly(L-isoleucine) and its copolymers, and how these structures influence material properties (e.g., thermal stability, mechanical strength, self-assembly behavior), are crucial. The Z-protecting group's influence on chain conformation during polymerization and the impact of its removal on the final polypeptide structure are also important areas of study acs.org.
Functionalization and Post-Polymerization Modification: The Z-protecting group allows for controlled polymerization, after which it can be selectively removed to expose the free amine on the polypeptide backbone. This exposed amine can then be further functionalized through various chemical reactions, enabling the attachment of bioactive molecules, targeting ligands, or other functional moieties for advanced applications mdpi.com.
The scope of this compound investigations extends to exploring its role in creating advanced biomaterials, drug delivery systems, and other functional polymeric constructs that benefit from the precise control offered by NCA polymerization and the unique properties imparted by isoleucine residues.
Properties
CAS No. |
146286-84-2 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Origin of Product |
United States |
Synthetic Methodologies for Z Ile Nca Monomer Preparation
Classical Phosgenation Routes for NCA Synthesis
Conventional synthesis of NCAs typically involves the reaction of α-amino acids with phosgene (B1210022) (COCl₂) acs.orgnih.gov. This approach, sometimes referred to as the "Fuchs-Farthing" method, is a single-step reaction that can yield pure NCA monomers with good efficiency and without racemization dcu.ienih.gov. However, the highly toxic gaseous nature of phosgene at room temperature has driven the development of safer alternatives and improved methodologies acs.orgnih.govservice.gov.uk.
Triphosgene (B27547) (bis(trichloromethyl) carbonate, BTC) is a widely preferred solid substitute for gaseous phosgene in laboratory-scale NCA syntheses acs.orgnih.govnih.gov. Being a solid, triphosgene is significantly easier to handle than phosgene nih.gov. In solution, triphosgene allows for the in situ generation of phosgene through reactions with nucleophiles acs.orgnih.gov.
The reaction of an α-amino acid, such as N-benzyloxycarbonyl-L-isoleucine, with triphosgene typically occurs under strictly anhydrous conditions chemrxiv.orgresearchgate.net. Anhydrous tetrahydrofuran (B95107) (THF) is a common solvent for this reaction researchgate.netgoogle.comrsc.org. The presence of an organic base can serve as both a nucleophile to facilitate COCl₂ generation from triphosgene and an HCl scavenger, thereby accelerating the reaction and increasing NCA yield acs.orgnih.govkobe-u.ac.jp. For instance, the preparation of various amino acid NCAs using triphosgene can be controlled at temperatures between 25-70 °C, with preferred ranges of 28-67 °C, and reaction times typically spanning 2-6 hours google.com.
Diphosgene (trichloromethyl carbonochloridate) is another phosgene substitute that is a liquid at room temperature, offering a handling advantage over gaseous phosgene nih.govwikipedia.orgfishersci.ca. Both phosgene and diphosgene react with amino acids to form NCAs, but a significant challenge in these classical methods is the co-production of hydrogen chloride (HCl) nih.govgoogle.com. The presence of HCl, even at low concentrations, can lead to undesirable side reactions such as ring-cleavage and the formation of α-isocyanate acid chlorides, which can reduce the yield and purity of the NCA product nih.govpmcisochem.frmdpi.com.
Non-Phosgene Synthetic Strategies
The inherent challenges of phosgene and its derivatives, particularly their toxicity and the need for stringent anhydrous conditions, have spurred the development of non-phosgene synthetic routes for NCAs chemrxiv.orgadvancedsciencenews.comrsc.org.
One significant advancement in NCA synthesis involves the use of epoxy compounds as highly efficient HCl scavengers acs.orgchemrxiv.orgnih.gov. Traditional NCA synthesis methods demand ultra-dry solvents and inert atmospheres (e.g., Schlenk lines or gloveboxes) because HCl, a byproduct of the reaction, rapidly decomposes NCAs under moist conditions chemrxiv.orgnih.gov.
Researchers have successfully demonstrated that epoxides like propylene (B89431) oxide (PO) and epichlorohydrin (B41342) (ECH) can act as ultra-fast scavengers for HCl, even at relatively low temperatures chemrxiv.orgnih.gov. This capability allows for the robust and scalable preparation of NCA monomers, including those with reactive functional groups, in ambient air and under moisture chemrxiv.orgnih.gov. The use of these epoxy compounds facilitates assisted ring-closure and effectively prevents the acid-catalyzed decomposition of NCAs, overcoming a major hurdle in their production acs.orgnih.gov.
Microflow reactor technology represents a modern approach to NCA synthesis, offering advantages in terms of reaction speed and mildness of conditions nih.govchemrxiv.orgthieme-connect.com. This technology circumvents the traditional harsh acidic conditions often required for NCA preparation, which can be detrimental to acid-labile substrates nih.govthieme-connect.com.
A key aspect of microflow synthesis is the "basic-to-acidic flash switching" technique, which enables rapid NCA formation (e.g., within 0.1 seconds at 20 °C) while minimizing undesired ring-opening of NCAs nih.govthieme-connect.com. The continuous flow setup also allows for efficient permeation of carbon dioxide (CO₂) through the reactor tubing, accelerating the rate of subsequent ring-opening polymerization (ROP) if performed in tandem nih.gov. This technology has been shown to synthesize various NCAs that are difficult to prepare using conventional batch methods nih.gov.
Optimization of Reaction Parameters for Yield and Purity
Optimizing reaction parameters is critical for achieving high yields and purity of Z-ILE-NCA and other NCA monomers. Several factors play a crucial role:
Anhydrous Conditions : For classical phosgenation routes, maintaining strictly anhydrous and air-free conditions is paramount to prevent the hydrolysis of NCAs and the formation of impurities chemrxiv.orgnih.gov.
HCl Scavenging : The efficient removal or neutralization of HCl generated during phosgenation is vital. Besides epoxy compounds, other HCl scavengers like pinene and limonene (B3431351) have been employed to prevent byproduct formation and improve product quality nih.govgoogle.compmcisochem.frnih.gov. Alternatively, improving HCl removal through vacuum or nitrogen stripping can also be effective google.compmcisochem.fr.
Solvent Choice : The choice of solvent significantly impacts NCA synthesis. For instance, THF is commonly used in triphosgene-mediated syntheses researchgate.netgoogle.com. The solvent's polarity and its inertness to the reaction mixture are important considerations nih.govnih.gov.
Catalysts : In triphosgene-mediated syntheses, the use of triphosgene decomposition catalysts can increase the decomposition rate of triphosgene, thereby shortening reaction times and increasing the yield of the amino acid-NCA google.com.
Purification : Even with optimized synthesis, purification is often necessary. Traditional methods include washing with water or aqueous sodium bicarbonate at low temperatures, followed by rapid drying nih.gov. More recently, techniques like flash column chromatography have proven effective for purifying various NCAs, including those that are non-crystallizable chemrxiv.orgnih.gov.
These optimization strategies collectively contribute to the efficient and high-purity production of this compound, enabling its use as a reliable building block for advanced polypeptide synthesis.
Advanced Purification Techniques for this compound Monomer
The purity of NCA monomers is paramount for their successful polymerization into well-defined polypeptides, as impurities can hinder or quench the polymerization process tandfonline.comresearchgate.net. Two primary advanced purification techniques for NCA monomers are recrystallization and flash column chromatography.
Recrystallization Protocols
Recrystallization is a widely used and effective method for purifying NCA monomers. This technique relies on the differential solubility of the NCA and its impurities in various solvent systems. Common solvent pairs for recrystallization of NCAs include anhydrous ethyl acetate/n-hexane or petroleum ether mdpi.comtandfonline.comillinois.edunih.govgoogle.com. Tetrahydrofuran (THF) can also be used as a good solvent, with hexane (B92381) or heptane (B126788) as antisolvents tandfonline.com.
The process typically involves dissolving the crude NCA in a minimal amount of a suitable hot solvent and then slowly adding an antisolvent to induce crystallization upon cooling. Repeated crystallizations, often more than three times, are frequently necessary to achieve the desired high purity tandfonline.com. It is essential to perform recrystallization under anhydrous conditions to prevent hydrolysis of the moisture-sensitive NCA chemrxiv.org.
Flash Column Chromatography under Inert Conditions
Flash column chromatography on silica (B1680970) gel offers a rapid and general alternative to recrystallization for obtaining pure α-amino acid N-carboxyanhydride monomers mdpi.comnih.govresearchgate.net. This method is particularly advantageous for NCAs that are difficult to crystallize or are sensitive to prolonged exposure to solvents or elevated temperatures, including those with hydrophilic or hydrophobic side chains mdpi.comnih.govresearchgate.net.
The technique effectively removes common impurities from NCAs, and chromatographed NCAs often require no further purification before being used for polymerization nih.govresearchgate.net. For compounds sensitive to acidic conditions, such as those that might occur on silica gel, the silica can be deactivated with a small percentage (e.g., 1-3%) of a tertiary amine like triethylamine (B128534) in the solvent system nih.gov. Running the chromatography under inert conditions, such as a nitrogen atmosphere, is crucial to prevent degradation of the moisture-sensitive NCA monomer googleapis.com. This method has been shown to be practical, requiring less time than repeated recrystallizations and often yielding NCAs in improved yields nih.gov.
Ring Opening Polymerization Rop of Z Ile Nca
Fundamental Mechanistic Pathways in NCA Polymerization
The ROP of NCAs is primarily governed by two well-established mechanisms: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) nih.govwikipedia.orgwikipedia.orgchem960.comfishersci.comnih.govnih.gov. The interplay between these mechanisms dictates the polymerization's control and the resulting polypeptide characteristics.
The Normal Amine Mechanism (NAM), also referred to as the "protic mechanism" or "amine mechanism," is favored by nucleophilic initiators such as primary amines nih.govwikipedia.orgwikipedia.orgchem960.comfishersci.comnih.govscbt.com. This mechanism is generally preferred for synthesizing well-defined polypeptides with controlled molecular weights and low polydispersities wikipedia.orgnih.gov.
In the NAM, primary amines act as nucleophilic initiators. The initiation step involves the nucleophilic attack of the primary amine on the C5 carbonyl of the NCA monomer (e.g., Z-ILE-NCA) wikipedia.orgfishersci.comscbt.com. This attack leads to the ring-opening of the NCA, followed by the release of carbon dioxide (decarboxylation) and the formation of a new amino group at the chain end wikipedia.orgfishersci.comscbt.comwikipedia.org. This newly formed primary amine then acts as the propagating species, sequentially attacking subsequent NCA monomers fishersci.comscbt.com. The primary amine initiator is incorporated into the growing polypeptide chain wikipedia.orgcapotchem.com. The higher nucleophilicity of the primary amine initiator compared to the propagating polymer amino groups can lead to a faster initiation rate than propagation, contributing to polypeptides with low polydispersities fishersci.com.
During the chain propagation in NAM, the amine attacks the carbonyl group of the NCA, forming an unstable carbamic acid intermediate wikipedia.org. This intermediate rapidly undergoes decarboxylation, releasing carbon dioxide and regenerating a free amino group, which continues the chain growth scbt.comwikipedia.org. This decarboxylation step is crucial for the efficient progression of the polymerization. While the carbamate (B1207046) mechanism, involving the nucleophilic ring-opening addition of NCAs by a propagating carbamate species, is generally considered unlikely for NCAs with N-H protons when using organic amine initiators, it can play a minor role wikipedia.orgscbt.com. Recent studies suggest that catalysts can activate carbamate intermediates to facilitate decarboxylation, thereby accelerating the polymerization github.iobioregistry.io.
The Activated Monomer Mechanism (AMM) is typically favored by basic initiators, such as tertiary amines, and can lead to polypeptides with high molar mass but often broader dispersities wikipedia.orgchem960.comnih.gov. In this mechanism, the initiator acts as a base rather than a nucleophile nih.gov.
When aprotic bases, such as tertiary amines (e.g., triethylamine), are employed, the polymerization of NCAs often proceeds via the AMM wikipedia.orgwikipedia.orgchem960.comnih.gov. In this pathway, the strong base deprotonates the N-H proton of the NCA monomer, generating an NCA anion, also known as the "activated monomer" chem960.comnih.govscbt.com. This activated monomer then becomes the nucleophile that initiates chain growth by reacting with another NCA monomer at the C5 carbonyl position chem960.comscbt.com. This reaction is followed by decarboxylation, forming an acylated NCA initiating species scbt.com. The AMM initiation step, involving the abstraction of a proton by a strong base, is generally rapid, often faster than the NAM initiation.
A significant challenge in AMM is suppressing side reactions and maintaining control over the polymerization nih.govuni.luwikipedia.org. The AMM often results in polypeptides with higher molecular weights than theoretically predicted, accompanied by high polydispersities (typically greater than 2) and ill-defined end groups wikipedia.orgnih.gov. This is partly due to the regeneration of the tertiary amine and the presence of two active sites on the propagating chains (an N-acylated NCA at the α-end and a primary amine at the ω-end), which can lead to complex propagation pathways and side reactions nih.gov.
Side reactions in NCA polymerization, regardless of the primary mechanism, can significantly impact the polymer's end-group functionality and lead to chain termination nih.govuni.luchem960.comscbt.com. These can include reactions with the solvent (e.g., DMF leading to N-formyl-terminated chains) or with the NCA monomer itself, resulting in carboxyl end-groups nih.govscbt.com. The coexistence of NAM and AMM is a common issue, and the system can switch between these mechanisms during polymerization, with a propagation step for one mechanism potentially acting as a side reaction for the other chem960.comnih.gov. Strategies to enhance control and suppress side reactions include using high-purity chemicals, employing high-vacuum techniques, and lowering reaction temperatures uni.lunih.govwikipedia.org.
Table 1: Key Characteristics of Mechanistic Pathways in NCA Polymerization
| Feature | Normal Amine Mechanism (NAM) | Activated Monomer Mechanism (AMM) |
| Initiator Type | Nucleophilic (e.g., primary amines) wikipedia.orgwikipedia.orgchem960.comscbt.com | Basic (e.g., tertiary amines, alkoxide anions) wikipedia.orgwikipedia.orgchem960.comnih.gov |
| Initiation Step | Nucleophilic attack of amine on C5 carbonyl of NCA wikipedia.orgfishersci.comscbt.com | Deprotonation of NCA by base to form NCA anion chem960.comnih.govscbt.com |
| Propagating Species | Amine chain end wikipedia.orgfishersci.comscbt.com | Activated monomer (NCA anion) chem960.comnih.govscbt.com |
| Decarboxylation | Occurs after ring-opening, regenerating amine end scbt.comwikipedia.org | Occurs after nucleophilic addition, forming acylated NCA scbt.com |
| Control | Generally yields well-defined polypeptides, low dispersity wikipedia.orgnih.gov | Often leads to high molecular weight, high dispersity wikipedia.orgnih.gov |
| Side Reactions | Can occur, but often minimized with controlled conditions nih.govuni.lu | More prone to side reactions, challenges in control nih.govuni.luwikipedia.orgnih.govscbt.com |
| Initiator Fate | Incorporated into the polymer chain wikipedia.orgcapotchem.com | Acts as a catalyst, regenerating nih.gov |
Organosilicon Amine-Mediated Polymerization Mechanisms
Organosilicon amines offer a potent metal-free strategy for the controlled ring-opening polymerization of α-amino acid NCAs, including those derived from hydrophobic amino acids like isoleucine nih.govnih.govnih.govpmcisochem.fr. This method provides a versatile route for synthesizing homo- and block polypeptides with predictable molecular weights and narrow molecular weight distributions nih.govnih.govpmcisochem.fr.
Trialkylsilyl Carbamate (TMS-CBM) Intermediate Formation
A key aspect of organosilicon amine-mediated NCA polymerization, particularly when using hexamethyldisilazane (B44280) (HMDS), is the formation of a unique trimethylsilyl (B98337) carbamate (TMS-CBM) propagating group nih.govnih.govnih.govpmcisochem.fr. The initiation step involves the cleavage of the Si-N bond of the organosilicon amine (e.g., HMDS), generating an amine and a trimethylsilyl (TMS) group nih.gov. The resulting TMS-amine then attacks the C-5 carbonyl position of the NCA ring, leading to ring opening and the formation of a TMS-amide at the C-terminus and a TMS-CBM at the N-terminus of the growing polypeptide chain nih.govpmcisochem.fr. This TMS-CBM group acts as the reactive active center for subsequent monomer additions nih.gov.
The propagation of polypeptide chains proceeds through the transfer of the TMS group from the terminal TMS-CBM to the incoming NCA monomer, followed by the formation of a new TMS-CBM propagating group nih.govnih.govnih.govpmcisochem.fr. This mechanism ensures controlled polymerization, as confirmed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) nih.gov.
Transition Metal-Catalyzed ROP Mechanisms
Transition metal complexes have revolutionized the controlled ROP of α-amino acid NCAs, enabling the synthesis of polypeptides with precise architectures, including block copolymers. This approach addresses limitations of conventional methods, such as uncontrolled molecular weights and broad distributions.
Nickel and Cobalt-Based Initiators
Zerovalent nickel and cobalt initiators, such as bpyNi(COD) (where bpy = 2,2'-bipyridine (B1663995) and COD = 1,5-cyclooctadiene) and (PMe₃)₄Co, have demonstrated high efficiency and excellent control over NCA polymerization. These initiators facilitate living polymerizations, producing polypeptides with narrow chain length distributions (typically polydispersity indices, M_w/M_n, less than 1.2) and controlled molecular weights ranging from 500 to 500,000 g/mol .
These metal complexes are capable of polymerizing a wide array of NCA monomers, including protected lysine (B10760008), glutamate (B1630785), aspartate, arginine, and various hydrophobic amino acid monomers like leucine, valine, alanine, and isoleucine, in a controlled manner. The active propagating species are generated in situ through the interaction of the metal complex with the NCA monomer.
Platinum and Rare Earth Catalysts
Beyond nickel and cobalt, other transition metals and rare earth elements have been explored as catalysts for NCA polymerization. Platinum-based organometallic catalysts, such as (dppe)Pt(MBS-NH) (where dppe = 1,2-bis(diphenylphosphino)ethane), have been shown to mediate well-controlled NCA polymerizations, including that of Nε-carbobenzyloxy-L-lysine NCA (Z-Lys NCA). These systems can yield polypeptides with narrow PDIs (e.g., 1.07–1.19).
Rare earth (RE) catalysts, including rare earth tris(borohydride) complexes (e.g., Ln(BH₄)₃(THF)₃ where Ln = Sc, Y, La, Dy) and rare earth tris[bis(trimethylsilyl)amide] (RE(NTMS)₃), also exhibit high catalytic activities in ROP of NCAs nih.gov. These catalysts can produce polypeptides with high yields (typically >90%) and controllable molecular weights, with molecular weight distributions as low as 1.16, depending on the specific rare earth metal and reaction conditions. Block copolypeptides can be readily synthesized by the sequential addition of different NCA monomers using these systems.
Table 2: Performance of Transition Metal Catalysts in NCA Polymerization
| Catalyst Type | Example Initiator | Molecular Weight (M_n) Range | Polydispersity Index (PDI) | Yield | Notes |
| Nickel/Cobalt | bpyNi(COD), (PMe₃)₄Co | 500 – 500,000 g/mol | < 1.2 | - | General requirement for living polymerization is metallacyclic intermediate formation. |
| Platinum | (dppe)Pt(MBS-NH) | Controlled | 1.07 – 1.19 | - | Efficient for Z-Lys NCA. |
| Rare Earth | Ln(BH₄)₃(THF)₃, RE(NTMS)₃ | Controllable by M/C ratio | As low as 1.16 | > 90% | High activity, enables block copolymer synthesis. |
Formation of Metallacyclic Intermediates
The formation of chelating metallacyclic intermediates is a fundamental requirement for achieving living NCA polymerizations using transition metal initiators. This process typically involves the oxidative addition of the transition metal complex to the NCA ring. For instance, nickel and cobalt complexes react with NCA monomers by oxidative addition across the anhydride (B1165640) bonds to form these metallacyclic complexes.
The proposed mechanism for these metal-catalyzed ROPs often involves the intermediate reacting with a second NCA monomer to form a 6-membered amido-alkyl metallacycle. This intermediate then reacts with another NCA, accompanied by CO₂ release and proton migration, to ultimately produce an active 5-membered amido-amidate complex that continues the polymerization reaction. This allows the metal to migrate along the growing polymer chain, remaining chelated at the active end, thereby enabling controlled and living polymerization.
Cooperative Bifunctional Initiator Systems
Cooperative bifunctional initiator systems have emerged as effective strategies for achieving controlled and rapid ROP of NCAs. These systems often involve a combination of functionalities that work in concert to facilitate both initiation and propagation steps. For instance, some bifunctional initiators, such as amino acid salts, can initiate NCA polymerization where the carboxylate group opens the NCA ring, and an acyl group is subsequently transferred to the amine functionality via a concerted low-barrier mechanism github.io. This cooperative action can lead to accelerated chain propagation, even in the presence of water, demonstrating enhanced control over the polymerization process github.io.
In the context of general NCA polymerization, studies have shown that mixtures of primary amines and tertiary amines can act as cooperative initiator systems. For example, in the polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), primary ammonium (B1175870)/tertiary amine-mediated ROP can proceed with reduced reaction times without compromising control, especially when tertiary amine molar fractions are less than 0.8 equivalents nih.gov. This suggests a fine balance between the NAM and AMM pathways, where the tertiary amine acts as a catalyst, allowing for tunable control over the polymerization nih.gov. Such cooperative systems are relevant for this compound, as they offer pathways to control the polymerization kinetics and polymer characteristics.
Carboxylic Acid-Catalyzed Polymerization
Carboxylic acid catalysis represents another significant approach to control the ROP of NCAs. While traditionally considered inhibitors due to their ability to protonate propagating amino groups, certain organic acids can act as effective catalysts depending on their pKa values and reaction conditions chem960.com. For instance, in the ROP of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA), carboxylic acids have been shown to accelerate the polymerization rate significantly, in some cases up to 50 times faster than uncatalyzed reactions.
This catalytic effect is attributed to the bifunctional nature of carboxylic acids, which can facilitate proton transfer processes and prevent charge separation during the ring-opening step. Density functional theory (DFT) calculations suggest that the ring-opening of the NCA, rather than decarboxylation, can be the rate-determining step in these acid-catalyzed systems. Weaker acids tend to exhibit a higher catalytic effect, leading to faster kinetics and excellent control over molecular weights, even enabling the synthesis of ultra-high molecular weight polypeptides with narrow dispersities. These findings illustrate a promising avenue for controlled polymerization of various NCAs, including this compound, by carefully selecting the carboxylic acid catalyst and reaction parameters.
Kinetic Studies of this compound Polymerization
Kinetic studies are fundamental to understanding and controlling the ROP of NCAs, including this compound. These investigations provide insights into reaction rates, mechanisms, and the influence of various experimental parameters on polymer characteristics.
Real-Time Monitoring Techniques (e.g., FT-IR Spectroscopy)
Real-time monitoring techniques are indispensable for observing the progression of NCA ROP. Fourier Transform Infrared (FT-IR) spectroscopy is a widely employed method due to its ability to detect characteristic vibrational modes of monomers and polymers. In NCA polymerization, FT-IR spectroscopy can monitor the disappearance of the NCA carbonyl stretching bands (typically around 1780 cm⁻¹ and 1850 cm⁻¹) and the concomitant appearance of polypeptide amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands sigmaaldrich.com.
This technique allows for continuous tracking of monomer conversion and provides valuable kinetic data. For example, studies on various NCA monomers, such as Nε-trifluoroacetyl-L-lysine NCA and BLG-NCA, have successfully used real-time FT-IR to monitor polymerization progress and identify changes in reaction rates. The high spectral resolution and speed of modern FT-IR spectrometers enable precise investigation of reaction dynamics, which is crucial for optimizing polymerization conditions for compounds like this compound.
Determination of Reaction Order and Rate Constants
Kinetic analyses of NCA ROP often reveal that the polymerization follows first-order kinetics with respect to the monomer concentration, particularly under controlled conditions where side reactions are minimized nih.gov. This first-order dependence indicates that the concentration of propagating species remains relatively constant throughout the reaction, supporting a living polymerization character.
Influence of Solvent Systems and Concentration on ROP Kinetics
The choice of solvent system and the concentrations of monomer and initiator significantly impact the kinetics and control of NCA ROP. Solvents can influence reaction rates, polymer solubility, and the occurrence of side reactions. For example, the ROP of NCAs in N,N-dimethylformamide (DMF) can be complicated by interactions between CO₂ byproduct and the solvent, potentially leading to side reactions and chain termination. In contrast, dichloromethane (B109758) (DCM) has been identified as an excellent solvent for certain acid-catalyzed NCA polymerizations, offering fast kinetics and good control over molecular weight chem960.com.
The concentration of the monomer and initiator also plays a critical role. For instance, in the polymerization of Nε-carbobenzyloxy-L-lysine NCA (Z-LysNCA), a strong solvent effect on the molecular weight of the resulting poly(Z-L-lysine) (PZLL) was observed, with molecular weight growth being non-linear in DMF when the monomer-to-initiator ratio was varied github.io. Similarly, for proline NCA, varying the monomer-to-initiator ratio led to a linear increase in the number-average molecular weight of the polypeptide products, with low dispersities, when conducted in an acetonitrile/water mixture. These studies highlight the importance of solvent selection and concentration optimization for achieving controlled polymerization of this compound.
Temperature and Pressure Effects on Polymerization Rate and Control
Temperature and pressure are critical parameters that profoundly influence the rate and control of NCA ROP. Generally, lowering the reaction temperature can slow down undesirable side reactions more effectively than the main chain growth reaction, thereby improving control over the polymerization and leading to narrower molecular weight distributions. For many NCAs, including γ-benzyl-L-glutamate (BLG), Nε-benzyloxycarbonyl-L-lysine (ZLL), and L-alanine (Ala) NCAs, optimal polymerization conditions often involve lower temperatures, such as 0 °C, especially when combined with high-vacuum techniques.
Conversely, higher temperatures can lead to increased rates of chain transfer and termination reactions, resulting in broader dispersities and reduced control over polymer length. For instance, certain NCA monomers show significant side reactions at 20 °C, necessitating polymerization at 0 °C for better control. Pressure can also play a role; for some NCA monomers like BLG, ZLL, and Ala, applying a lower pressure (e.g., 1 × 10⁻⁵ bar) can considerably accelerate the polymerization rate. These findings suggest that precise control over temperature and pressure is crucial for achieving well-defined poly(Z-isoleucine) from this compound.
Impact of CO2 Removal on Polymerization "Livingness"
The "livingness" of NCA ROP, a characteristic crucial for controlled polymer synthesis, is significantly influenced by the removal of carbon dioxide (CO2), a byproduct of the polymerization process nih.govescholarship.org. CO2 can detrimentally affect polymerization control by reversibly forming carbamates with the propagating amine end-groups, thereby deactivating them, and by potentially catalyzing side reactions nih.govescholarship.org.
Studies have demonstrated that the efficient removal of CO2 from the reaction mixture, often achieved through techniques like high vacuum or continuous N2 flow, promotes the formation of active nucleophilic amino termini and enhances the polymerization rate nih.govescholarship.org. This facilitates the "living" nature of the ROP, leading to better control over molecular weight and narrower molecular weight distributions nih.govescholarship.org. The effectiveness of CO2 removal in promoting controlled polymerization can be monomer-dependent, with more pronounced effects observed for helicogenic NCA monomers escholarship.org.
The impact of CO2 removal can be summarized as follows:
| Factor | Presence of CO2 | Removal of CO2 (e.g., High Vacuum, N2 Flow) |
| Active Species | Forms reversible carbamates, deactivating chain ends | Promotes active nucleophilic amino termini |
| Side Reactions | Can catalyze chain termination/transfer reactions | Inhibits side reactions, enhances polymerization control |
| Polymerization Rate | Can decrease propagation rate | Greatly promotes polymerization rate |
| "Livingness" | Compromised, leading to broader dispersity | Enhanced, leading to narrower dispersity and controlled MW |
| Monomer Dependence | Variable impact depending on monomer type | More effective for helicogenic monomers |
Control over Polypeptide Architecture and Molecular Characteristics
Controlled ROP of this compound allows for the precise tailoring of polypeptide architecture and molecular characteristics, which is vital for designing materials with specific functionalities.
Achieving living polymerization is key to synthesizing polypeptides with predictable molecular weights and narrow polydispersity (Mw/Mn). Several techniques have been developed to ensure this control in NCA ROP, applicable to monomers like this compound:
High Vacuum Techniques: Polymerizations conducted under high vacuum effectively remove CO2 and other impurities, leading to living characteristics, narrow chain length distributions (Mw/Mn < 1.20), and controlled molecular weights (e.g., 500 to 500,000 g/mol ) illinois.eduru.nlnih.govescholarship.org.
Transition Metal Catalysts: The use of specific transition metal complexes (e.g., cobalt and nickel initiators) can control the addition of NCA monomers to polymer chain-ends, suppressing side reactions and enabling the synthesis of polypeptides with narrow dispersities (Mw/Mn < 1.20) and controlled molecular weights illinois.edumdpi.comru.nlescholarship.org.
Organosilicon Amines: Initiators like hexamethyldisilazane (HMDS) provide excellent control over NCA polymerization, yielding polypeptides with well-controlled molecular weights and narrow molecular weight distributions (typically Mw/Mn < 1.2) pku.edu.cnmdpi.comnih.gov.
Amine Hydrochloride Salts: Employing primary amine hydrochloride salts as initiators can lead to well-defined polypeptide segments with very narrow chain length distributions (Mw/Mn < 1.03), by minimizing side reactions mpg.deru.nlescholarship.org.
Low Temperature Polymerization: Conducting ROP at lower temperatures (e.g., 0 °C) can slow down undesirable side reactions more significantly than the chain growth reaction, thus improving control over polymerization researchgate.netescholarship.orgnih.gov.
These controlled polymerization strategies are critical for synthesizing poly(Z-Isoleucine) (PZILE) with desired molecular weights and low dispersity, as illustrated by the typical ranges observed:
| Characteristic | Typical Range (Controlled NCA ROP) |
| Molecular Weight (Mn) | 500 – 500,000 g/mol illinois.eduescholarship.org |
| Polydispersity (Mw/Mn) | < 1.20 (often < 1.03) illinois.edupku.edu.cnescholarship.org |
Homopolypeptides derived from this compound are synthesized by the ROP of this compound as the sole monomer. Through the controlled polymerization techniques described above, it is possible to produce poly(Z-Isoleucine) (PZILE) with predictable molecular weights and narrow molecular weight distributions. The process involves the continuous addition of this compound monomers to the growing polypeptide chain, with each addition accompanied by the release of CO2, ensuring a linear chain growth in the absence of significant side reactions illinois.edunih.gov.
The ability to synthesize block copolypeptides with precise sequences and compositions is a significant advantage of controlled NCA ROP. This allows for the creation of sophisticated macromolecular architectures incorporating this compound derived units, enabling tailored properties and functionalities.
Sequential monomer addition is a widely used strategy for synthesizing block copolypeptides. In this approach, this compound is polymerized to completion, forming the first block, and then a second, different NCA monomer is added to the living polypeptide chain to form the subsequent block illinois.edunih.gov. This method relies heavily on the "living" nature of the initial polymerization to ensure that the propagating chain ends remain active and can initiate the polymerization of the second monomer efficiently, minimizing homopolymer contamination illinois.edunih.gov. For example, block copolypeptides have been prepared by alternating sequential addition of different NCA monomers, leading to multi-block structures with defined sequences nih.gov.
Macroinitiator approaches enable the synthesis of hybrid block copolymers, where a pre-formed polymer (the macroinitiator) initiates the ROP of this compound. This strategy is particularly useful for creating materials that combine the properties of synthetic polymers with those of polypeptides. The macroinitiator typically possesses an initiating group, such as an amine, at its terminus, which then acts as the nucleophile for the ROP of this compound ru.nlmdpi.comsuda.edu.cn.
Synthesis of Random Copolypeptides (e.g., P(Lys(Z)-co-Ile))
Random copolypeptides are synthesized by the ROP of a mixture of two or more different NCA monomers. This approach allows for the incorporation of diverse amino acid residues into a single polymer chain, leading to materials with tailored functionalities. A notable example is the synthesis of P(Lys(Z)-co-Ile), a random copolymer of Nε-benzyloxycarbonyl-L-lysine and L-isoleucine.
Studies have demonstrated the synthesis of P(Lys(Z)-co-Ile) using Lys(Z)-NCA and unprotected Ile-NCA monomers via ROP initiated by n-hexylamine in anhydrous 1,4-dioxane (B91453) at room temperature. The initial molar ratio of monomers significantly influences the final composition of the copolymer. For instance, an initial Lys(Z) NCA to Ile NCA molar ratio of 80/20 (mol/mol) was found to yield copolymers consisting of 85–87 mol% Lysine and 13–15 mol% Isoleucine. This deviation from the initial feed ratio indicates differing reactivities between the two monomers.
The synthesis conditions for these copolymers typically involve preparing the individual NCA monomers (e.g., Lys(Z)-NCA and Ile-NCA) by reacting the corresponding α-amino acids with triphosgene (B27547), followed by purification through recrystallization. The polymerization is then initiated by adding an amine initiator to a solution of the mixed NCAs under an inert atmosphere. The molecular weight of the resulting polymers can be controlled by varying the monomer-to-initiator molar ratio [4 from previous search].
The following table illustrates the composition of P(Lys(Z)-co-Ile) based on initial monomer feed ratios:
| Initial Monomer Ratio [Lys(Z) NCA]/[Ile NCA] (mol/mol) | Resulting Copolymer Composition Lys (mol%) | Resulting Copolymer Composition Ile (mol%) |
| 80/20 | 85–87 | 13–15 |
This data highlights that Lys NCA exhibits a greater activity in ring-opening polymerization compared to Ile NCA. The formation of these amphiphilic copolymers allows for self-assembly into nanoparticles, with their size being dependent on the copolymer molecular weight, which is crucial for applications such as mRNA delivery.
Determination of Reactivity Ratios
Reactivity ratios (r1 and r2) are critical parameters in copolymerization that quantify the relative preference of a growing polymer chain end to add a monomer of its own type versus adding the alternative monomer [12 from previous search]. For a copolymerization involving two monomers, M1 and M2, r1 represents the ratio of the rate constant for a M1-terminated chain adding M1 to the rate constant for it adding M2 (k11/k12). Similarly, r2 is the ratio of rate constants for a M2-terminated chain adding M2 versus adding M1 (k22/k21) [12 from previous search]. These ratios directly influence the sequence distribution of monomers within the copolymer chain, determining whether the copolymer is random, alternating, or blocky [12 from previous search].
In the context of NCA copolymerization, understanding reactivity ratios is essential for controlling the final composition and architecture of random copolypeptides. While specific reactivity ratios for this compound with other protected NCAs like Lys(Z)-NCA are not explicitly detailed in the provided search results, the observation that Lys NCA exhibits greater activity than Ile NCA in ROP suggests that their reactivity ratios are not equal (rLysNCA > rIleNCA).
Reactivity ratios can be determined experimentally using various methods, including graphical methods like Fineman-Ross and Kelen-Tüdos, or more sophisticated non-linear least squares curve fitting methods [10 from previous search]. These methods typically involve analyzing the copolymer composition at different monomer feed ratios and conversions to derive the reactivity parameters [10 from previous search]. Such analyses provide crucial insights into the kinetic behavior of different NCA monomers during copolymerization, enabling the rational design of polypeptides with desired monomer sequences and properties.
Creation of Complex Polymer Architectures: Star, Graft, and Brush Polypeptides
The controlled nature of ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) makes it a powerful tool for synthesizing polypeptides with complex architectures, including star, graft, and brush structures [10 from previous search, 17 from previous search, 21 from previous search, 22 from previous search, 26 from previous search]. These advanced polymeric materials offer tailored properties for diverse applications, particularly in biomedical fields [10 from previous search, 12 from previous search].
The synthesis of such complex architectures often relies on living polymerization techniques, which allow for precise control over molecular weight, architecture, and functionality [10 from previous search]. For NCAs, this control can be achieved through:
Multi-functional Initiators: Using initiators with multiple reactive sites allows for the simultaneous growth of several polymer chains from a central core, leading to star-shaped polypeptides [26 from previous search]. For example, star-shaped polypeptides with varying arm lengths can be prepared by controlling the molar ratio of NCA to initiator [26 from previous search].
Sequential Monomer Addition: Block copolypeptides, which can serve as precursors for more complex structures, are synthesized by sequentially adding different NCA monomers to a living polymer chain [21 from previous search, 22 from previous search]. This approach enables the creation of well-defined segments with distinct properties.
Macroinitiators: Pre-formed polymers with initiating sites can be used as macroinitiators to grow polypeptide chains from their backbone or termini, leading to graft or brush polymers [21 from previous search, 22 from previous search]. For instance, hybrid bottlebrush polymers with poly-L-lysine backbones have been reported using specific protected lysine NCAs containing initiation groups for subsequent polymerization [22 from previous search].
Post-Polymerization Modification: While not directly forming the architecture during ROP, post-polymerization modification allows for the introduction of additional functionalities or the creation of more intricate structures after the initial polypeptide backbone is formed [14 from previous search].
The ability to precisely control the polymerization process, including the elimination of side reactions, has been a significant breakthrough in the field, enabling the preparation of well-defined complex polypeptide structures [21 from previous search]. These architectural variations profoundly influence the physical properties of the resulting polypeptides, such as solution viscosity, solubility, glass transition temperature, and self-assembly behavior [17 from previous search].
Thermodynamic Considerations in this compound Polymerization
Thermodynamic considerations play a crucial role in the ring-opening polymerization (ROP) of NCAs, including this compound. The feasibility and extent of polymerization are governed by the change in Gibbs free energy (ΔG) of the reaction, which is influenced by both enthalpy (ΔH) and entropy (ΔS) [23 from previous search].
For ROP, the primary thermodynamic driving force often comes from the relief of ring strain upon monomer opening [23 from previous search]. While NCAs are five-membered rings, the inherent ring strain, coupled with the driving force of carbon dioxide evolution during polymerization, generally makes their ROP thermodynamically favorable.
Key thermodynamic factors influencing NCA polymerization include:
Monomer Structure: The chemical structure of the NCA monomer, including the nature of the side chain and any protecting groups (like the benzyloxycarbonyl, Z, group on isoleucine in this compound), significantly impacts the polymerization behavior [23 from previous search]. The steric bulk and electronic properties of the side chain can affect the ring strain, the reactivity of the anhydride, and the stability of the propagating species.
Temperature: Temperature influences the equilibrium between monomer and polymer. For many ROPs, there is a ceiling temperature (Tc) above which polymerization becomes unfavorable, and the polymer depolymerizes back to monomer [23 from previous search]. Operating below the ceiling temperature is essential for achieving high monomer conversion.
Concentration: Monomer concentration also affects the equilibrium. At very low concentrations, the polymerization may not proceed to completion, even if thermodynamically favorable, due to the equilibrium shifting towards the monomer [23 from previous search].
Post Polymerization Modifications and Derivatization of Z Ile Nca Derived Polypeptides
Deprotection Strategies for N-Benzyloxycarbonyl (Z) Groups
The N-Benzyloxycarbonyl (Z) group is a common protecting group utilized during NCA synthesis and polymerization to protect reactive amine functionalities, such as the ε-amine of lysine (B10760008) or, in the case of Z-ILE-NCA, the amine involved in the peptide backbone formation which is transiently protected during NCA formation but the Z group is on the nitrogen that will form the peptide bond. For side-chain protected monomers like Z-Lys-NCA, the Z group is on the side chain amine. For this compound, the Z group is on the alpha-nitrogen of the amino acid before NCA formation. After polymerization, the resulting polypeptide chain's backbone is formed by amide bonds, and the isoleucine side chain is typically unprotected unless a modified isoleucine derivative was used. However, the concept of deprotection strategies is highly relevant for polypeptides derived from other Z-protected amino acid NCAs, such as Z-Lys-NCA, where the Z group resides on the lysine side chain and needs to be removed to reveal the primary amine for further functionalization. The Z group is known for its thermal stability, necessitating the use of harsh, acidic chemical conditions for its removal. rsc.org Efficient deprotection is critical to regenerate the reactive sites, such as primary amines, enabling subsequent derivatization reactions. rsc.orgrsc.org Achieving high deprotection levels, typically greater than 97%, is readily attainable with common methods. illinois.edu
Acid-Mediated Deprotection Methods (e.g., Trifluoromethanesulfonic Acid)
Acid-mediated strategies are widely employed for the cleavage of the N-Benzyloxycarbonyl (Z) group from protected polypeptides. Common methods involve the use of strong acids. For instance, hydrobromic acid (HBr) in acetic acid is a frequently used reagent for Z group deprotection. rsc.orgtandfonline.com Trifluoroacetic acid (TFA) is another strong organic acid often utilized in polypeptide synthesis and modification, although its effect on NCA polymerization itself can vary depending on its concentration and the solvent, with strong acids like TFA potentially blocking chain propagation. chinesechemsoc.org
Trifluoromethanesulfonic acid (triflic acid) is a very strong acid, classified as a superacid. thegoodscentscompany.comnih.gov While specific detailed research findings on the use of trifluoromethanesulfonic acid for the deprotection of this compound derived polypeptides were not extensively detailed in the search results, its strength and the common use of other strong acids like HBr in acetic acid and trifluoroacetic acid for Z-group removal from polypeptides rsc.orgtandfonline.com suggest its potential applicability in similar deprotection protocols, particularly when very robust acidic conditions are required. The choice of acid and reaction conditions must be carefully optimized to ensure complete deprotection while minimizing potential polypeptide backbone degradation or side reactions.
Side-Chain Functionalization of Polypeptides
Polypeptides synthesized from NCAs can undergo extensive side-chain functionalization, either by utilizing NCA monomers with pre-installed functional groups or by modifying the side chains of the polymer after synthesis. mdpi.comresearchgate.net This post-polymerization modification approach is particularly versatile, allowing for the introduction of a wide array of chemical moieties onto the polypeptide backbone. mdpi.com
Incorporation of Chemically Reactive Moieties (e.g., alkyne, alkene, azide)
A key strategy in enhancing the utility of NCA-derived polypeptides is the incorporation of chemically reactive moieties into their side chains. These functional groups serve as "chemical handles" for subsequent conjugation reactions. pku.edu.cn Examples of such incorporated groups include alkynes, alkenes, and azides. pku.edu.cnmdpi.comresearchgate.net
These reactive functionalities can be introduced through the polymerization of NCA monomers bearing these groups on their side chains. For instance, NCA monomers with alkyne, alkene, or azide (B81097) side groups have been synthesized and polymerized. mdpi.com Alternatively, post-polymerization modification can be employed to graft these moieties onto existing side chains of the polypeptide. Research has shown the successful incorporation of alkyne and azide groups into polypeptide side chains, enabling further derivatization via click chemistry. pku.edu.cnmdpi.com
Detailed research findings highlight the effectiveness of this approach. For example, poly(γ-(4-propargyloxybenzyl)-L-glutamic acid) (PPOBLG), a polypeptide with alkyne side chains derived from a modified glutamate (B1630785) NCA, was successfully modified with amine and guanidine (B92328) functions via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), achieving conjugation efficiencies exceeding 99%. mdpi.com This demonstrates the high efficiency and utility of incorporating alkyne groups for subsequent functionalization. Similarly, the incorporation of azide groups allows for reactions with alkyne-containing molecules. mdpi.com
Conjugation Chemistry for Advanced Research Applications
The introduction of reactive functional groups onto NCA-derived polypeptides through side-chain functionalization opens up numerous possibilities for conjugation chemistry, leading to materials with advanced properties for various research applications. nih.gov "Click chemistry" reactions, particularly the azide-alkyne cycloaddition, are widely used due to their high efficiency, specificity, and bioorthogonality (ability to occur in biological systems without interfering with native biochemical processes). nih.govnih.govacs.org
Polypeptides functionalized with alkynes or azides can be readily conjugated to a variety of molecules bearing complementary reactive groups, such as fluorescent dyes, biomolecules (peptides, proteins, carbohydrates), nanoparticles, or synthetic polymers. mdpi.comnih.gov This allows for the creation of complex hybrid materials and bioconjugates with tailored functionalities for applications in areas such as drug delivery, tissue engineering, biosensing, and bioimaging. nih.govbohrium.comresearchgate.net
Characterization of Z Ile Nca Derived Polypeptides and Materials
Molecular Weight and Polydispersity Analysis
Determining the molecular weight and polydispersity of polypeptides is fundamental to their characterization. Polydispersity refers to the breadth of the molecular weight distribution within a polymer sample, indicating the heterogeneity in chain lengths. waters.comchromatographyonline.com Different techniques offer varying ranges and types of molecular weight averages (e.g., number-average molecular weight (Mn), weight-average molecular weight (Mw)).
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution and polydispersity of polymers, including polypeptides. waters.comresearchgate.net This chromatographic method separates molecules based on their hydrodynamic volume in solution. waters.com Larger molecules elute earlier from the column, while smaller molecules penetrate the pores of the stationary phase and elute later. waters.com
GPC/SEC provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). waters.comchromatographyonline.com A PDI value close to 1 indicates a narrow molecular weight distribution, characteristic of controlled polymerization processes. waters.comchromatographyonline.com Studies on NCA polymerization often utilize GPC to assess the molecular weight and polydispersity of the synthesized polypeptides. nih.govpnas.orgresearchgate.net For example, GPC traces can show the elution profiles of the polymer, allowing for the calculation of molecular weight averages relative to calibration standards, such as poly(methyl methacrylate) (PMMA) or pullulan. chromatographyonline.comlcms.cz The choice of solvent and column is critical for effective separation and can depend on the solubility and nature of the polypeptide. chromatographyonline.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight of intact polymers, particularly for those with molecular weights up to approximately 200,000 Da. biotech-pack.com MALDI is a soft ionization technique suitable for fragile biomolecules like proteins and polypeptides, as it minimizes fragmentation. biotech-pack.comcreative-proteomics.com
MALDI-TOF MS can provide accurate mass measurements and is useful for verifying the molecular weight of synthesized polypeptides and identifying the presence of impurities or side products. biotech-pack.comnih.gov The technique can reveal the distribution of molecular weights and provide insights into the degree of polymerization. mdpi.com While powerful for molecular weight determination, the presence of impurity peaks associated with side reactions can sometimes be observed in MALDI-TOF MS spectra of polypeptides synthesized via NCA polymerization, potentially indicating less than ideal control over chain terminals. nih.gov
Light Scattering Techniques (Dynamic Light Scattering - DLS, Static Light Scattering - SLS) for Higher Molecular Weights and Solution Behavior
Light scattering techniques, including Dynamic Light Scattering (DLS) and Static Light Scattering (SLS), are valuable for characterizing the molecular weight and solution behavior of polymers, especially for higher molecular weights. bioanalysis-zone.comnews-medical.netresearchgate.net
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light to determine the weight-average molecular weight (Mw) and the radius of gyration of macromolecules in solution. bioanalysis-zone.comnews-medical.netresearchgate.net SLS is particularly useful for determining the absolute molecular weight without the need for calibration standards, unlike conventional GPC/SEC. news-medical.net
Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of particles in solution. bioanalysis-zone.comnews-medical.netresearchgate.net DLS is used to determine the hydrodynamic radius and polydispersity of particles and macromolecules in solution. news-medical.netzentriforce.com While DLS primarily provides information on particle size and size distribution, it can be correlated with molecular weight, particularly when combined with SLS. researchgate.netzentriforce.com Both DLS and SLS are useful for assessing the aggregation behavior and stability of polypeptides in solution. bioanalysis-zone.comnews-medical.netzentriforce.com
Osmometry for Number-Average Molecular Weight
Osmometry, specifically membrane osmometry and vapor pressure osmometry (VPO), is a technique used to determine the number-average molecular weight (Mn) of polymers. jiwaji.eduwee-solve.dewikipedia.orgwikipedia.org
Membrane osmometry measures the osmotic pressure generated across a semipermeable membrane separating a polymer solution from the pure solvent. jiwaji.eduwee-solve.dewikipedia.org The osmotic pressure is related to the number of solute molecules in the solution, allowing for the calculation of Mn. wikipedia.orggpambala.ac.in Membrane osmometry is typically suitable for polymers with molecular weights above a certain threshold, often cited around 10-100 kg/mol , due to limitations with membrane permeability for smaller molecules. wee-solve.dewikipedia.org
Vapor Pressure Osmometry (VPO) measures the decrease in vapor pressure of a solution compared to the pure solvent. wikipedia.org This technique is based on the colligative property of vapor pressure lowering and is generally more suitable for determining the Mn of polymers with lower molecular weights, typically up to 20,000 g/mol , with better accuracy below 10,000 g/mol . wikipedia.org
Structural Characterization of Polymer Backbones and Side Chains
Understanding the chemical structure of the polypeptide backbone and the pendant side chains derived from Z-ILE-NCA is essential for confirming the success of the polymerization and predicting the material's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for the detailed structural characterization of polypeptides. steelyardanalytics.comresearchgate.netrsc.orgnih.gov NMR provides information about the types and connectivity of atoms within the molecule, allowing for the confirmation of the polymer structure, including the repeating units derived from this compound. steelyardanalytics.comresearchgate.netacs.org
1H NMR spectroscopy is commonly used to identify and quantify the different types of protons in the polypeptide structure, including those from the polypeptide backbone and the isoleucine side chains, as well as the Z-protecting group if still present. researchgate.netacs.orgmdpi.comresearchgate.netnih.govconicet.gov.ar The chemical shifts and integration of the peaks in the 1H NMR spectrum provide valuable information about the molecular structure and purity of the sample. researchgate.netconicet.gov.ar
13C NMR spectroscopy provides information about the carbon atoms in the polypeptide. steelyardanalytics.comresearchgate.netrsc.orgnih.gov Analysis of the 13C NMR spectrum can confirm the presence of characteristic carbonyl carbons from the peptide bonds and the Z-protecting group, as well as the various carbons within the isoleucine side chain. steelyardanalytics.comacs.org 13C NMR is particularly useful for confirming the structure of the polymer backbone and side chains. steelyardanalytics.comacs.org
NMR spectroscopy can also provide insights into the conformation and dynamics of polypeptides in solution, although this often requires more advanced 2D NMR techniques. steelyardanalytics.comresearchgate.netrsc.orgnih.gov For polypeptides derived from this compound, NMR is crucial for verifying the successful incorporation of the protected isoleucine monomer units and assessing the purity of the final polymer. acs.orgmdpi.comresearchgate.netnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for analyzing the chemical structure and identifying functional groups within this compound derived polypeptides. It is particularly useful for confirming the successful polymerization of the NCA monomer and the presence of characteristic polypeptide amide bonds. FTIR can also provide insights into the secondary structure of polypeptides in the solid state nih.gov.
The amide I band (typically in the range of 1600-1700 cm⁻¹) and amide II band (typically in the range of 1500-1600 cm⁻¹) in the FTIR spectrum are particularly informative for polypeptide analysis. The position and intensity of these bands are sensitive to the polypeptide backbone conformation, allowing for the identification of secondary structures such as alpha-helices, beta-sheets, and random coils researchgate.nettitech.ac.jp. For instance, a strong absorption around 1650-1660 cm⁻¹ is often associated with alpha-helical structures, while bands around 1620-1640 cm⁻¹ and 1680-1700 cm⁻¹ can indicate beta-sheet structures researchgate.net. Qualitative and quantitative FTIR analyses can help determine the dominance of specific secondary structures in the solid state of hydrogels formed from such polypeptides nih.gov.
Circular Dichroism (CD) Spectroscopy for Polypeptide Conformation and Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformation and secondary structure of polypeptides in solution nih.govbio-structure.comsubr.edu. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as polypeptides nih.govbio-structure.com. The far-UV CD spectrum (typically 190-240 nm) is particularly sensitive to the conformation of the polypeptide backbone nih.govbio-structure.com.
Different secondary structures exhibit characteristic CD spectra. For example, alpha-helical structures typically show negative bands at approximately 208 nm and 222 nm and a positive band below 190 nm bio-structure.comnih.gov. Beta-sheet structures often display a negative band around 215-218 nm and a positive band near 195-200 nm researchgate.net. Random coil conformations are generally characterized by a strong negative band around 195-198 nm nih.govresearchgate.net. By analyzing the shape and intensity of the CD spectrum, the relative proportions of different secondary structures in a polypeptide sample can be estimated using deconvolution algorithms and reference databases researchgate.net. CD spectroscopy can also be used to monitor conformational changes in polypeptides induced by changes in temperature, solvent, or other environmental factors subr.edu.
X-ray Diffraction (XRD) for Polymer Crystallinity (Applicable to General Polymers)
X-ray Diffraction (XRD) is a technique used to determine the crystalline structure of materials, including polymers and polypeptides. While the specific crystallinity of polypeptides derived solely from this compound (poly(Z-L-isoleucine)) is not explicitly detailed in the provided search results, XRD is a standard method for assessing the degree and nature of crystallinity in polymeric materials.
In XRD, a sample is exposed to X-rays, and the diffraction pattern of the scattered X-rays is recorded. Crystalline regions within the polymer will produce sharp diffraction peaks at specific angles, according to Bragg's law, while amorphous regions will contribute to a broad background scatter. The position, intensity, and width of the diffraction peaks provide information about the crystal structure, lattice parameters, and crystallite size researchgate.net. For polypeptides, XRD can reveal the presence of ordered structures such as alpha-helices or beta-sheets in the solid state and how they are packed within the material rsc.org. For example, studies on other NCA-derived polypeptides have used Wide-Angle X-ray Scattering (WAXS), a type of XRD, to characterize solid-state structures and confirm the dominance of beta-sheet structures nih.gov. The molecular arrangement in the crystal structure of NCA monomers themselves, as determined by XRD, can sometimes offer insights into how they might polymerize and the resulting polypeptide conformation rsc.org. For instance, the packing of L-Ile NCA molecules in crystals suggests a molecular arrangement favorable for the formation of a polypeptide with a beta-sheet structure rsc.org.
Morphological Studies of Polymer Assemblies
Understanding the morphology of this compound derived polypeptides and their assemblies is crucial for relating their structure to their properties and functions. Electron microscopy and atomic force microscopy are key techniques for these studies.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are widely used imaging techniques to visualize the morphology and microstructure of polymer assemblies at different scales nih.govresearchgate.net.
TEM provides high-resolution images of the internal structure and morphology of thin samples by transmitting an electron beam through the specimen. It is particularly useful for observing the nanoscale features of polypeptide assemblies, such as the formation of fibrils or micelles nih.govresearchgate.net. Sample preparation for TEM often involves staining with heavy metal salts to enhance contrast nih.govresearchgate.net. For example, TEM images of hydrogels from a polypeptide containing isoleucine showed fibrillary nanostructures with a narrow width distribution nih.gov.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides high-resolution three-dimensional images of the surface topography of materials, including polymers and biological samples plos.orgpressbooks.pubresearchgate.net. AFM operates by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the surface pressbooks.pubresearchgate.netscielo.br. These forces cause the cantilever to deflect, and this deflection is detected and used to create a topographical map of the surface pressbooks.pubscielo.br.
AFM can be used to study the morphology of this compound derived polypeptide assemblies at the nanoscale, providing detailed information about their size, shape, and surface features plos.orgresearchgate.net. It is a valuable tool for visualizing self-assembled structures such as fibers, spheres, or networks plos.orgfrontiersin.org. AFM can operate in different modes, including contact mode and tapping mode, which is often preferred for soft samples like polymers to minimize damage plos.orgpressbooks.pub. AFM has been successfully applied to study the morphology of various protein and polymer aggregates, revealing diverse topographic features plos.orgresearchgate.net.
Self-Assembly Behavior and Supramolecular Architecture
Polypeptides derived from this compound, particularly those containing hydrophobic isoleucine residues, can exhibit self-assembly behavior in solution or in the solid state, leading to the formation of ordered supramolecular architectures researchgate.netpku.edu.cnnih.gov. Self-assembly is a spontaneous process driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, electrostatic interactions, and van der Waals forces frontiersin.orgnih.govmdpi.com.
The ability of polypeptides to adopt specific secondary structures, such as alpha-helices and beta-sheets, plays a significant role in their self-assembly into higher-order structures frontiersin.orgnih.gov. The interplay between the hydrophobic and hydrophilic segments in block or random copolymers containing Z-L-isoleucine derived blocks can drive the formation of various nanostructures, including micelles, vesicles, or hydrogels, in aqueous media mdpi.comnih.gov.
Detailed research findings often involve studying the self-assembly process under different conditions (e.g., concentration, solvent, temperature, pH) and characterizing the resulting supramolecular structures using techniques like TEM, SEM, AFM, and CD spectroscopy mdpi.comresearchgate.netplos.org. For example, amphiphilic copolymers containing isoleucine have been shown to form nanoparticles through self-assembly in aqueous media itmo.rumdpi.com. The morphology of these self-assembled structures can vary significantly depending on factors like polymer concentration nih.gov. The design of polypeptide sequences and the incorporation of specific amino acids like isoleucine allow for the tuning of self-assembly behavior and the creation of materials with tailored properties for various applications researchgate.netpku.edu.cn.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Z-L-Isoleucine | 102945 |
| L-Isoleucine | 6306 |
| Isoleucyllysine (example dipeptide) | 14299177 |
Polypeptides derived from this compound (N-Carbobenzyloxy-L-Isoleucine N-Carboxyanhydride) are synthesized through the ring-opening polymerization (ROP) of the Z-protected isoleucine N-carboxyanhydride monomer. This process yields polypeptides containing L-isoleucine residues with a carbobenzyloxy (Z) protecting group on the nitrogen atom pmcisochem.fr. The synthesis of amino acid NCAs, including Ile NCA, typically involves the reaction of the corresponding protected or unprotected amino acid with a phosgenating agent itmo.rumdpi.com. This compound serves as a key building block for creating polypeptides with controlled structures and properties, which are then characterized using a range of analytical techniques to understand their chemical composition, conformation, morphology, and assembly behavior.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the characterization of this compound derived polypeptides, providing insights into their chemical structure and the presence of characteristic functional groups. FTIR is particularly useful for confirming the successful polymerization of the NCA monomer by identifying the amide bonds formed in the polypeptide backbone researchgate.nettitech.ac.jp.
The FTIR spectrum of polypeptides typically shows characteristic absorption bands, notably the amide I band (around 1600-1700 cm⁻¹) and the amide II band (around 1500-1600 cm⁻¹) researchgate.net. The precise positions and intensities of these bands are sensitive to the secondary structure of the polypeptide chain, such as alpha-helices, beta-sheets, and random coils nih.govresearchgate.net. For instance, a strong peak in the amide I region between 1650 and 1660 cm⁻¹ is often indicative of an alpha-helical conformation, while bands appearing around 1620-1640 cm⁻¹ and 1680-1700 cm⁻¹ can suggest the presence of beta-sheet structures researchgate.net. FTIR analysis, sometimes in conjunction with techniques like Wide-Angle X-ray Scattering (WAXS), can be used for both qualitative and quantitative assessment of the dominant secondary structures present in the solid state of polypeptide materials, including hydrogels nih.gov.
Circular Dichroism (CD) Spectroscopy for Polypeptide Conformation and Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique specifically employed to analyze the conformation and secondary structure of polypeptides in solution nih.govbio-structure.comsubr.edu. CD measures the differential absorption of left and right circularly polarized light by chiral molecules, a property inherent to polypeptides due to the presence of chiral amino acid residues like L-isoleucine nih.govbio-structure.com.
The far-UV CD spectrum (typically in the range of 190-240 nm) is highly sensitive to the conformation of the polypeptide backbone nih.govbio-structure.com. Distinct secondary structures exhibit characteristic CD spectral profiles. Alpha-helical polypeptides, for example, typically display negative molar ellipticity bands at approximately 208 nm and 222 nm, along with a positive band below 190 nm bio-structure.comnih.gov. Beta-sheet structures, in contrast, often show a negative band around 215-218 nm and a positive band near 195-200 nm researchgate.net. A strong negative band around 195-198 nm is generally characteristic of a disordered or random coil conformation nih.govresearchgate.net. Analysis of CD spectra, often performed using deconvolution software and reference databases, allows for the estimation of the relative proportions of different secondary structures within a polypeptide sample researchgate.net. CD spectroscopy is also valuable for monitoring changes in polypeptide conformation in response to variations in environmental conditions such as temperature or solvent composition subr.edunih.gov.
X-ray Diffraction (XRD) for Polymer Crystallinity (Applicable to General Polymers)
X-ray Diffraction (XRD) is a technique utilized to investigate the crystalline structure and crystallinity of materials, including polymers and polypeptides. While specific detailed XRD data solely for poly(Z-L-isoleucine) derived from this compound was not extensively found in the provided search results, XRD is a standard method for characterizing the solid-state order in polymeric materials.
XRD patterns provide information about the presence and nature of crystalline regions. Crystalline domains within a polymer yield sharp diffraction peaks at specific angles, while amorphous regions contribute to a broader background signal. The positions, intensities, and shapes of these peaks can be used to determine the crystal structure, unit cell dimensions, and the size of the crystallites researchgate.net. For polypeptides, XRD can reveal the packing of ordered secondary structures, such as alpha-helices or beta-sheets, in the solid state rsc.org. Studies on other NCA-derived polypeptides have successfully employed techniques like Wide-Angle X-ray Scattering (WAXS) to characterize solid-state structures and confirm the prevalence of specific conformations like beta-sheets nih.gov. Furthermore, the crystal structure of NCA monomers themselves, as determined by XRD, can sometimes offer insights into the preferred conformation of the resulting polypeptide chain upon polymerization rsc.org. For instance, the molecular arrangement observed in the crystal structure of L-Ile NCA suggested a packing favorable for the formation of a polypeptide with a beta-sheet structure rsc.org.
Morphological Studies of Polymer Assemblies
Investigating the morphology of polypeptides derived from this compound and their assembled structures is essential for understanding how their molecular architecture translates into macroscopic properties and functions. Electron microscopy and atomic force microscopy are key techniques for visualizing these structures.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are widely used imaging techniques that provide visual information about the morphology and microstructure of polymer assemblies across different length scales nih.govresearchgate.net.
TEM allows for high-resolution imaging of the internal structure and morphology of thin samples by passing an electron beam through the specimen. This technique is particularly well-suited for visualizing nanoscale features of polypeptide assemblies, such as the formation of fibrils, micelles, or vesicles nih.govresearchgate.net. Sample preparation for TEM often involves staining with heavy metal salts to enhance contrast between different regions of the sample nih.govresearchgate.net. For example, TEM images have revealed fibrillary nanostructures in hydrogels formed from polypeptides containing isoleucine nih.gov.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides high-resolution three-dimensional images of the surface topography of materials at the nanoscale plos.orgpressbooks.pubresearchgate.net. AFM operates by using a sharp tip attached to a flexible cantilever to scan the sample surface and measure the forces between the tip and the surface pressbooks.pubresearchgate.netscielo.br. The deflection of the cantilever, caused by these forces, is detected and used to generate a topographic map of the surface pressbooks.pubscielo.br.
AFM is a valuable tool for studying the morphology of this compound derived polypeptide assemblies at the nanoscale, offering detailed information about their size, shape, and surface characteristics plos.orgresearchgate.net. It is particularly useful for visualizing self-assembled structures such as fibers, spherical aggregates, or network structures plos.orgfrontiersin.org. AFM can be operated in various modes, including tapping mode, which is often preferred for imaging soft polymeric samples to minimize potential deformation or damage plos.orgpressbooks.pub. AFM has been successfully applied to study the morphological diversity of various protein and polymer aggregates, revealing detailed topographic features plos.orgresearchgate.net.
Self-Assembly Behavior and Supramolecular Architecture
Polypeptides synthesized from this compound, especially those incorporating the hydrophobic isoleucine residues, can exhibit self-assembly behavior in various environments, leading to the formation of ordered supramolecular architectures researchgate.netpku.edu.cnnih.gov. Self-assembly is a spontaneous process driven by a balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic interactions, and van der Waals forces frontiersin.orgnih.govmdpi.com.
The inherent ability of polypeptides to adopt specific secondary structures, such as alpha-helices and beta-sheets, plays a crucial role in directing their self-assembly into higher-order structures frontiersin.orgnih.gov. In the case of copolymers containing Z-L-isoleucine derived blocks, the interplay between hydrophobic isoleucine-rich segments and other hydrophilic or charged blocks can drive the formation of diverse nanostructures, such as micelles, vesicles, or hydrogels, particularly in aqueous solutions mdpi.comnih.gov.
Research into the self-assembly behavior of these polypeptides often involves studying the process under different conditions (e.g., polymer concentration, solvent quality, temperature, pH) and characterizing the resulting supramolecular structures using techniques like TEM, SEM, AFM, and CD spectroscopy mdpi.comresearchgate.netplos.org. For instance, amphiphilic copolymers containing isoleucine have been shown to self-assemble into nanoparticles in aqueous media itmo.rumdpi.com. The morphology of these self-assembled structures can be influenced significantly by factors such as polymer concentration nih.gov. By carefully designing the polypeptide sequence and composition, including the proportion and arrangement of isoleucine residues, researchers can tune the self-assembly behavior to create materials with specific morphologies and desired properties for various applications researchgate.netpku.edu.cn.
Formation of Micelles, Vesicles, and Nanosheets from Amphiphilic Copolymers
Amphiphilic copolymers containing polypeptide blocks derived from NCA monomers, including isoleucine, can self-assemble into a variety of morphologies in selective solvents. This self-assembly is driven by the differential solubility of the copolymer blocks in the solvent, leading to the segregation of hydrophobic and hydrophilic segments. Depending on factors such as the copolymer's architecture (e.g., block or random), molecular weight, composition, and concentration, as well as the solvent conditions, these copolymers can form micelles, vesicles (polymersomes), or nanosheets.
In the context of isoleucine, which is a hydrophobic amino acid, polypeptides rich in isoleucine residues or containing blocks of poly(isoleucine) can contribute to the hydrophobic portion of an amphiphilic copolymer. For instance, random poly(lysine-co-isoleucine) polypeptides, synthesized from Lys(Z) NCA and Ile NCA, have been shown to self-assemble into particles in water after the removal of the Z-protection group from lysine (B10760008), rendering the lysine residues hydrophilic. The self-assembly of such copolymers into particles is influenced by the copolymer's molecular weight and composition.
Characterization of Self-Assembled Structures (e.g., Size, Zeta Potential)
The self-assembled structures formed by amphiphilic copolymers derived from this compound or containing isoleucine residues are typically characterized by techniques that provide information about their size, size distribution, and surface charge. Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic diameter (DH) and polydispersity index (PDI) of nanoparticles in solution. The PDI indicates the narrowness of the size distribution. Electrophoretic Light Scattering (ELS), also known as zeta potential measurement, is used to assess the surface charge of the self-assembled particles. The zeta potential provides insight into the stability of the colloidal dispersion, with higher absolute values generally indicating greater stability due to electrostatic repulsion.
Research on random poly(lysine-co-isoleucine) polypeptides synthesized from Lys(Z) NCA and Ile NCA provides an example of the characterization of such self-assembled particles. After removal of the Z-protection, these amphiphilic copolymers were shown to self-assemble into particles. The size and zeta potential of these particles were measured in ultrapure water. For copolymers with a Lys/Ile ratio of 80/20, the self-assembled particles exhibited a positive zeta potential. The size of the particles was found to depend on the copolymer molecular weight, with lower molecular weight polymers leading to the formation of more compact particles.
Computational and Theoretical Studies on Z Ile Nca and Its Polymers
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and predict their properties. DFT calculations can provide insights into the reactivity of monomers and the energetics of polymerization pathways researchgate.netresearchgate.net.
Investigation of Monomer Reactivity and Electronic Structure
DFT calculations can be applied to study the electronic structure of Z-ILE-NCA, providing information about the distribution of electrons within the molecule researchgate.net. This information is crucial for understanding the monomer's reactivity in polymerization reactions. By analyzing parameters such as frontier molecular orbitals (HOMO and LUMO energies), ionization potential, electron affinity, and molecular electrostatic potential, researchers can predict the most reactive sites on the this compound molecule researchgate.net. Such studies on other monomers, like those in eumelanin, have evidenced a dominance order in the reactivity of building units that guides the polymerization process cdmf.org.br. Applying similar approaches to this compound can help predict how it will behave during polymerization initiation and propagation.
Elucidation of Polymerization Reaction Pathways and Transition States
DFT calculations are powerful tools for mapping out the potential energy surfaces of chemical reactions, including the ring-opening polymerization of NCAs researchgate.net. By identifying transition states, researchers can determine the energy barriers for different reaction pathways researchgate.netresearchgate.net. This helps to understand the kinetics of the polymerization and identify the rate-determining steps researchgate.net. Studies on the ROP of other NCAs, such as sarcosine (B1681465) N-carboxyanhydride (Sar-NCA), have utilized DFT to elucidate the mechanism, including the ring-opening amidation and subsequent decarboxylation steps researchgate.net. These calculations can reveal the geometries and energies of intermediates and transition states involved in the process, providing a detailed molecular-level understanding of how the this compound ring opens and propagates the polymer chain.
Role of Catalysts and Initiators in Proton Transfer Processes
The ring-opening polymerization of NCAs is often catalyzed or initiated by various species, including amines and metal complexes wikipedia.org. DFT calculations can investigate the role of these catalysts and initiators, particularly in facilitating proton transfer processes that are crucial for the reaction to proceed efficiently researchgate.net. For instance, DFT studies on carboxylic acid-catalyzed ROP of Sar-NCA identified the carboxylic acid as a bifunctional catalyst that significantly facilitates proton transfer processes and avoids charge separation researchgate.net. By modeling the interactions between this compound, the growing polymer chain end, and the catalyst or initiator, DFT can reveal how these species lower activation barriers and influence the reaction pathway through mechanisms involving proton transfer researchgate.netmdpi.com.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. MD can provide insights into the conformational dynamics of polypeptides and the self-assembly behavior of polymers nih.govcresset-group.com.
Quantitative Structure-Activity Relationships (QSAR) for Polymer Design
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique used to establish a relationship between the structural or physicochemical properties of chemical compounds and their biological activity or other properties epa.govdovepress.commdpi.com. In the context of polymer science and design, this approach is often referred to as Quantitative Structure-Property Relationship (QSPR) modeling, aiming to correlate the structural features of monomers or repeating units with the macroscopic properties of the resulting polymers researchgate.net. The fundamental principle behind QSAR/QSPR is that the structure of a molecule dictates its properties and activity mdpi.com.
For polymers, particularly those synthesized from monomers like N-carboxyanhydrides (NCAs), QSAR/QSPR can be a valuable tool in predicting and optimizing polymer characteristics based on the chemical structure of the NCA monomer and the conditions of the ring-opening polymerization (ROP) mdpi.comillinois.edu. By analyzing a dataset of NCA monomers, their structural descriptors (e.g., electronic, steric, hydrophobic parameters), and the corresponding properties of the synthesized polypeptides (e.g., molecular weight, dispersity, solubility, thermal properties, secondary structure), statistical models can be developed researchgate.net. These models can then be used to predict the properties of polymers derived from novel or untested NCA monomers, guiding the rational design of polypeptides with desired attributes dovepress.comnih.gov.
The application of QSAR/QSPR in polypeptide design from NCAs could involve correlating specific functional groups on the amino acid side chain of the NCA (such as the benzyloxycarbonyl group in this compound) with polymerization kinetics, control over molecular weight and dispersity, or the conformation and self-assembly behavior of the resulting poly(ε-carbobenzyloxy-L-lysine) (PZLL) mdpi.comrsc.orgmdpi.com. For instance, descriptors related to the bulkiness, polarity, or hydrogen bonding capability of the side chain could be correlated with the propensity for side reactions during polymerization or the solubility of the polymer in different solvents researchgate.net.
While the principles of QSAR/QSPR are well-established in predicting properties of various chemical compounds and polymers, including the biological activity of peptides, specific published quantitative structure-activity or property relationship studies focused solely on correlating the structure of this compound and its derivatives with the detailed design parameters or properties of its polymers were not prominently found in the consulted literature researchgate.netnih.govresearchgate.netfrontiersin.orgmdpi.com. However, the theoretical framework exists for applying such computational approaches to understand and predict how variations in the NCA structure, like that of this compound, would influence polymerization outcomes and the final polypeptide characteristics, thereby facilitating the design of polymers with tailored properties for specific applications.
A hypothetical QSAR/QSPR study in this area would typically involve:
Data Collection: Gathering experimental data on the properties of polymers synthesized from this compound under various conditions, alongside data for polymers from structurally related NCAs.
Descriptor Calculation: Computing molecular descriptors for the NCA monomers and potentially for the growing polymer chains.
Model Development: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build predictive models correlating descriptors with polymer properties dovepress.comnih.govresearchgate.net.
Model Validation: Rigorously validating the developed models using internal and external validation techniques to ensure their robustness and predictive power researchgate.netresearchgate.net.
Such studies could provide valuable insights into the impact of the protecting group and amino acid structure on the polymerization behavior of this compound and the resulting properties of PZLL, guiding the synthesis of well-defined polypeptides for various applications.
Advanced Research Applications in Materials Science Excluding Clinical Data
Design and Engineering of Biocompatible Polymer Scaffolds
Z-ILE-NCA is a key monomer for synthesizing poly(Z-L-isoleucine), a polypeptide that can be utilized in creating biocompatible scaffolds for tissue engineering. The synthesis of polypeptides via the ring-opening polymerization of NCAs is a versatile method for producing biomaterials. frontiersin.orgresearchgate.net The hydrophobic nature of the isoleucine side chain would contribute to the mechanical properties and degradation kinetics of the resulting scaffold.
The design of these scaffolds often involves creating a porous structure that mimics the natural extracellular matrix (ECM), providing physical support and cues for cellular attachment, proliferation, and differentiation. mdpi.com While specific studies on poly(Z-L-isoleucine) scaffolds are not detailed in the provided search results, the general principles of polypeptide scaffold engineering suggest that the hydrophobicity imparted by the isoleucine residues would influence protein adsorption and subsequent cell interactions, which are critical factors in tissue regeneration.
Development of Responsive Polymer Systems for Research Probes
Polymers that respond to external stimuli, such as pH, temperature, or specific molecules, are of great interest for the development of research probes and sensors. mdpi.com Polypeptides synthesized from this compound can be incorporated into block copolymers with other amino acids that do possess stimuli-responsive properties. For instance, copolymerization with pH-sensitive amino acids like histidine or glutamic acid could yield materials that undergo conformational changes in response to pH shifts. mdpi.com
Research on Self-Assembled Supramolecular Structures for Controlled Release Mechanisms (Materials Perspective)
The amphiphilic character that can be achieved by copolymerizing the hydrophobic this compound with hydrophilic monomers is a key driver for the self-assembly of supramolecular structures. thno.org In aqueous environments, such copolymers can spontaneously organize into various morphologies, including micelles, vesicles, and hydrogels. nih.govnih.gov This bottom-up approach allows for the fabrication of nanostructured materials with precise control over their size, shape, and surface chemistry. thno.org
These self-assembled structures have significant potential in controlled release applications from a materials perspective. The hydrophobic cores of micelles formed from poly(Z-L-isoleucine)-containing block copolymers can serve as reservoirs for hydrophobic drugs or other active molecules. The release of these molecules can be triggered by changes in the surrounding environment that disrupt the assembled structure. The kinetics of release would be governed by the nature of the polymer, the stability of the supramolecular assembly, and the interactions between the polymer and the encapsulated molecule.
| Property | Description | Potential Impact on Controlled Release |
| Hydrophobicity | The isoleucine side chain is nonpolar, leading to the formation of stable hydrophobic domains in aqueous solution. | Enhances the loading capacity for hydrophobic molecules and influences the stability of the self-assembled structure. |
| Amphiphilicity | Can be achieved by copolymerization with hydrophilic monomers. | Drives the self-assembly process into core-shell structures suitable for encapsulation. |
| Biodegradability | Polypeptide backbone can be designed to be biodegradable. | Allows for the gradual breakdown of the carrier material and sustained release of the payload. |
Functional Biomaterial Research (e.g., hydrogels for cell interaction studies, not clinical trials)
Hydrogels are water-swollen polymer networks that can mimic the soft tissue environment, making them excellent candidates for functional biomaterials in cell interaction studies. nih.gov Polypeptides synthesized from this compound can be cross-linked to form hydrogels. The mechanical properties of these hydrogels, such as their stiffness, can be tuned by controlling the cross-linking density and the polymer concentration. ru.nl
The surface chemistry of these hydrogels can be modified to study specific cell interactions. For example, cell-adhesive ligands can be incorporated to promote cell attachment and spreading. nih.gov The hydrophobic nature of the poly(Z-L-isoleucine) segments within the hydrogel matrix could also influence the adsorption of proteins from the cell culture medium, which in turn would affect cell behavior. These hydrogels can serve as three-dimensional platforms for studying fundamental aspects of cell biology, such as cell migration, differentiation, and tissue morphogenesis in a controlled, in vitro setting. nih.govmdpi.com
Integration into Hybrid Material Systems
The incorporation of polypeptides into inorganic or other synthetic polymer systems can lead to the creation of hybrid materials with enhanced or novel properties. Poly(Z-L-isoleucine) synthesized from this compound can be integrated into such systems to impart specific functionalities. For instance, the polypeptide could be grafted onto the surface of inorganic nanoparticles to improve their biocompatibility and facilitate their dispersion in biological media.
In another approach, poly(Z-L-isoleucine) could be blended with other synthetic polymers to modify their mechanical properties or to introduce bioactive domains. The self-assembly properties of the polypeptide segments could also be used to template the organization of the other components in the hybrid material, leading to the formation of ordered nanostructures. These hybrid materials could find applications in areas such as nanocomposites for bone tissue engineering or as functional coatings for medical devices.
Comparative Analysis with Other N Carboxyanhydride Monomers and Polypeptides
Reactivity Comparisons of Z-ILE-NCA with Other Amino Acid NCAs
The reactivity of NCA monomers during polymerization is influenced by factors such as the electronic and steric nature of their side chains, as well as the polymerization mechanism (e.g., normal amine mechanism (NAM) or activated monomer mechanism (AMM)). guidetopharmacology.orgfishersci.ieuni.lu While direct comparative reactivity ratios for this compound were not found in the provided search results, studies on other protected and unprotected NCAs offer valuable context.
Reactivity ratios (r) are often used to describe the relative reactivity of two monomers in a copolymerization. For a copolymerization of monomer 1 (M1) and monomer 2 (M2), r1 represents the ratio of the rate constant for M1 adding to a chain ending in M1 to the rate constant for M2 adding to a chain ending in M1. Similarly, r2 is the ratio of the rate constants for M2 adding to a chain ending in M2 versus M1 adding to a chain ending in M2. uni.lunih.gov
Studies have reported reactivity ratios for various NCA pairs. For instance, in N-heterocyclic carbene-catalyzed random copolymerization with Alanine NCA (Ala NCA), the reactivity ratios varied significantly depending on the comonomer. For Bn-Glu NCA (M1) and Ala NCA (M2), the reactivity ratios were reported as r1 = 0.04 and r2 = 0.65. nih.gov For Phe NCA (M1) and Ala NCA (M2), the ratios were r1 = 0.30 and r2 = 4.17. nih.gov These values indicate that the nature of the amino acid side chain significantly impacts the monomer's reactivity during copolymerization.
While isoleucine is a branched aliphatic amino acid, and its Z-protected NCA (this compound) introduces a bulky protecting group, its reactivity would be expected to differ from NCAs of amino acids with simpler side chains (like alanine) or those with reactive or bulky pendant groups (like benzyl (B1604629) glutamate (B1630785) or phenylalanine). Steric hindrance from the isoleucine side chain and the benzyloxycarbonyl group on the nitrogen atom could potentially influence the rate of nucleophilic attack during the ring-opening polymerization, a key step in both the NAM and AMM mechanisms. nih.govfishersci.ie
The polymerization rate can also be influenced by the initiator and reaction conditions. Primary amines are common initiators for NCA polymerization via the NAM, while stronger bases can favor the AMM. nih.govuni.lu The presence of acidic species, such as HCl generated during some NCA synthesis routes, can inhibit polymerization by protonating amine groups. fishersci.ca Conversely, some weaker organic acids can accelerate polymerization under specific conditions. fishersci.ca These factors highlight the complexity in predicting the exact reactivity of this compound without specific experimental data, but it is clear that its behavior would be part of the spectrum of reactivities observed for different NCA monomers.
Table 1: Representative NCA Copolymerization Reactivity Ratios
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Initiation/Conditions | Source |
| Bn-Glu NCA | Ala NCA | 0.04 | 0.65 | 0.026 | N-Heterocyclic Carbene Catalysis | nih.gov |
| Bn-Cys NCA | Ala NCA | 0.06 | 0.98 | 0.059 | N-Heterocyclic Carbene Catalysis | nih.gov |
| Bn-Ser NCA | Ala NCA | 0.25 | 4.43 | 1.108 | N-Heterocyclic Carbene Catalysis | nih.gov |
| Phe NCA | Ala NCA | 0.30 | 4.17 | 1.251 | N-Heterocyclic Carbene Catalysis | nih.gov |
| Ala NCA | Sar-NCA | ~1 | ~1 | ~1 | Primary/Secondary Amine Initiation (DFT) | fishersci.iechem960.com |
| N-cyclohexylacrylamide | Methyl Methacrylate | 0.004-0.128 | 0.657-0.907 | 0.003-0.116 | ATRP on Cellulose | uni.lunih.gov |
Influence of Protecting Groups on Monomer Reactivity and Polymer Properties
Protecting groups, such as the benzyloxycarbonyl (Z) group in this compound, are frequently employed in NCA synthesis and polymerization to shield reactive side-chain functionalities (e.g., amines, carboxylic acids, hydroxyls, thiols) that could interfere with the polymerization process or lead to undesired side reactions. uni.lu The Z group on the nitrogen of isoleucine NCA prevents potential side reactions involving the amide nitrogen during polymerization.
The presence and nature of a protecting group can significantly influence both the reactivity of the NCA monomer and the properties of the resulting polypeptide. Steric bulk introduced by the protecting group can affect the accessibility of the NCA ring to the initiator or growing polymer chain end, potentially impacting polymerization rate and control. fishersci.ie Electronic effects of the protecting group may also play a role in the reactivity of the anhydride (B1165640) ring.
Furthermore, the protecting group dictates the properties of the protected polypeptide. For example, poly(γ-benzyl L-glutamate) (PBLG), derived from benzyl-protected glutamate NCA, is known for its ability to form α-helices and its solubility in organic solvents. Similarly, poly(ε-carbobenzyloxy-L-lysine) (PZLL), from Z-Lys NCA, also exhibits characteristic conformations and solubility. The Z group in poly(Z-isoleucine) would contribute to the hydrophobicity of the polymer backbone.
After polymerization, the protecting group can be removed to yield the polypeptide with the deprotected side chain. This deprotection step is critical for accessing the inherent properties of the amino acid residues. For instance, removing the Z group from PZLL yields poly(L-lysine), a cationic polypeptide with different solubility and biological properties compared to its protected precursor. The ability to selectively remove protecting groups allows for post-polymerization modification and tuning of polypeptide properties. uni.lu
The use of unprotected NCAs for amino acids with reactive side chains (like hydroxyl or thiol) is challenging due to potential side reactions, but recent advances have demonstrated methods for their direct polymerization under specific conditions. However, for amino groups like the one in lysine (B10760008), protection is typically necessary to prevent undesired reactions during NCA polymerization. The Z group on this compound serves this protective function, ensuring controlled polymerization through the desired mechanism.
Structural Homologies and Differences Among Polypeptides from Various NCA Monomers
Polypeptides synthesized from different NCA monomers exhibit diverse structural characteristics, primarily dictated by the sequence and nature of the constituent amino acids. The ability of polypeptides to adopt secondary structures, such as α-helices and β-sheets, is a key feature that distinguishes them from many synthetic polymers and significantly influences their properties.
Polypeptides derived from single NCA monomers (homopolypeptides) will adopt structures characteristic of that amino acid repeat unit, influenced by solvent and temperature. For example, poly(γ-benzyl L-glutamate) is well-known to form stable α-helices in many organic solvents. Poly(L-lysine) can exist as an α-helix or a random coil depending on pH and ionic strength.
Future Research Directions and Emerging Trends
Exploration of Novel Initiator Systems for Enhanced Control and Efficiency
Research into novel initiator systems for NCA polymerization is a significant area for enhancing control over molecular weight, dispersity, and reaction kinetics. Traditional initiators like primary amines can lead to side reactions, particularly with highly reactive NCAs, and often require stringent anhydrous conditions nih.gov. Recent advancements have explored alternative initiators to overcome these limitations.
Lithium hexamethyldisilazide (LiHMDS), for instance, has been shown to initiate extremely rapid NCA polymerization, completing reactions within minutes or hours and even allowing polymerizations to be conducted in open vessels d-nb.infonih.gov. This anionic ROP mechanism with LiHMDS has enabled the preparation of polypeptides with variable chain lengths and narrow molecular weight distributions d-nb.infonih.gov. While these studies demonstrate the potential of novel initiators for controlled and efficient NCA polymerization, specific data on the performance of LiHMDS or other novel initiators with Z-ILE-NCA were not detailed in the provided search results.
Other investigated initiators for controlled NCA polymerization include transition metal complexes, organocatalytic systems, ammonium (B1175870) salts, and silazane derivatives illinois.eduresearchgate.netpku.edu.cnnih.govrsc.orgmpg.denih.gov. Metal-based catalysts, such as certain cobalt and nickel organometallic complexes, have been explored to improve control over chain length and dispersity illinois.edumdpi.com. Platinum complexes have also been used to initiate the polymerization of specific NCAs like Z-Lys-NCA, yielding polypeptides with narrow dispersities researchgate.net. Organocatalytic approaches, including those utilizing hydrogen-bonding organocatalysts like thiourea (B124793) in conjunction with aminoalcohols, offer metal-free routes to controlled NCA polymerization nih.govrsc.org.
The exploration of these diverse initiator systems aims to achieve living polymerization characteristics, minimize side reactions, and enable the synthesis of well-defined polypeptides from NCA monomers. Applying these novel initiator systems specifically to this compound polymerization represents a key future research direction to optimize the synthesis of poly(Z-Isoleucine) with tailored properties.
Integration of this compound into Complex Multicomponent Polymer Systems
Integrating this compound into complex multicomponent polymer systems, such as block or graft copolymers, offers opportunities to create materials with tunable properties and enhanced functionalities. Polypeptides derived from NCA polymerization can be incorporated into hybrid structures to combine the characteristics of polypeptides with other polymer types illinois.edunih.gov.
Strategies for synthesizing block copolypeptides and hybrid polypeptide-containing block copolymers often involve sequential polymerization of different NCA monomers or the use of macroinitiators illinois.edunih.gov. A common approach is to synthesize a homopolypeptide first and then use its reactive chain end to initiate the polymerization of a second NCA monomer, forming a block copolymer nih.gov. Alternatively, non-polypeptide polymers with terminal amino groups can act as macroinitiators for NCA polymerization nih.gov.
While the general methodologies for creating multicomponent polypeptide systems are established, specific research detailing the integration of this compound as a monomer into complex block or graft copolymers was not found in the provided search results. Future research could focus on developing synthetic strategies to effectively copolymerize this compound with other NCA monomers or different types of monomers using controlled polymerization techniques to yield novel multicomponent materials with designed structures and properties.
Sustainable and Green Chemistry Approaches in NCA Synthesis and Polymerization
The chemical industry is increasingly focused on adopting sustainable and green chemistry practices to minimize environmental impact. This includes developing more environmentally friendly methods for monomer synthesis and polymerization. For NCA synthesis, traditional methods often require anhydrous conditions and hazardous reagents nih.gov. Efforts are underway to develop greener routes.
One notable advancement is the development of moisture-tolerant methods for preparing unprotected NCA monomers under atmospheric conditions, utilizing epoxy compounds as efficient scavengers for hydrogen chloride nih.gov. This simplifies the synthesis process and reduces the need for stringent dry conditions, holding potential for more sustainable and scalable NCA production nih.gov. In polymerization, exploring metal-free or organocatalytic systems aligns with green chemistry principles by avoiding potentially toxic metal residues in the final polymer researchgate.netnih.gov.
While these developments contribute to the broader goal of sustainable polypeptide synthesis, the provided search results did not offer specific details on sustainable or green chemistry approaches uniquely applied to the synthesis or polymerization of this compound. Future research in this area could focus on developing and implementing green chemistry methodologies tailored for the synthesis of this compound and its subsequent polymerization, such as exploring alternative solvents, catalysts derived from renewable resources, or energy-efficient reaction conditions.
Machine Learning and Data-Driven Design in this compound Polymer Research
Machine learning (ML) and data-driven approaches are increasingly being utilized in polymer research to accelerate the discovery and design of new materials. By analyzing large datasets of polymer structures, synthesis conditions, and properties, ML models can predict material behavior, identify key structural features influencing properties, and guide experimental design nims.go.jpdigitellinc.comresearchgate.netnih.govmdpi.com.
The application of ML in polymer science involves translating chemical structures into machine-readable descriptors and training models on curated datasets nih.gov. These models can then be used to predict properties such as solubility, mechanical strength, or thermal behavior digitellinc.commdpi.com. While challenges exist, such as the availability of large and well-curated datasets, the potential of ML to revolutionize polymer discovery is significant digitellinc.comresearchgate.netnih.gov.
Although the broader application of ML in polymer research is evident, the provided search results did not include specific instances of machine learning or data-driven design being applied directly to this compound polymer research. Future directions could involve creating comprehensive datasets for this compound polymerization under various conditions and using ML models to predict polymerization outcomes, design novel poly(Z-Isoleucine) architectures, or optimize synthesis parameters for desired polypeptide properties.
Q & A
Basic Research Questions
Q. How should researchers design a reproducible synthesis protocol for Z-ILE-NCA?
- Methodological Answer :
- Follow standardized procedures for peptide-derived N-carboxy anhydride (NCA) synthesis, ensuring precise stoichiometric ratios (e.g., amino acid-to-phosgene equivalents).
- Document all steps, including purification methods (e.g., recrystallization solvents, column chromatography conditions), and validate purity via HPLC (>98%) and NMR (e.g., absence of phosgene byproducts) .
- Include detailed characterization data (e.g., FT-IR for carbonyl stretches, elemental analysis) in the main text, with extended datasets in supplementary materials .
Q. What characterization techniques are essential for confirming this compound’s structural identity and purity?
- Methodological Answer :
- Core Techniques :
- NMR : Assign peaks for α-protons (δ 4.2–4.5 ppm) and carbonyl carbons (δ 170–175 ppm) to confirm NCA ring formation .
- FT-IR : Validate the absence of residual amine groups (N–H stretches ~3300 cm⁻¹) and presence of carbonyl bands (~1850 cm⁻¹) .
- Supplementary Methods : Mass spectrometry (MS) for molecular ion confirmation and X-ray diffraction (if crystalline) for absolute configuration .
Q. How can researchers conduct a systematic literature review to identify gaps in this compound’s applications?
- Methodological Answer :
- Use Boolean search terms (e.g., “this compound AND polymerization kinetics”) in databases like PubMed and SciFinder, filtering for peer-reviewed articles (2015–2025).
- Map trends using tools like VOSviewer to highlight understudied areas (e.g., this compound’s role in block copolymer synthesis vs. homopolymers) .
Advanced Research Questions
Q. How can contradictions in reported polymerization rates of this compound be resolved?
- Methodological Answer :
- Data Triangulation : Compare kinetic studies under identical conditions (e.g., solvent polarity, initiator concentration). Use Arrhenius plots to isolate temperature-dependent discrepancies .
- Error Analysis : Quantify batch-to-batch variability in NCA purity via HPLC and correlate with rate inconsistencies .
- Advanced Modeling : Apply multivariate regression to assess confounding factors (e.g., trace moisture, initiator efficiency) .
Q. What experimental strategies validate this compound’s proposed catalytic role in enantioselective reactions?
- Methodological Answer :
- Mechanistic Probes :
- Use isotopic labeling (e.g., ¹³C-Z-ILE-NCA) to track stereochemical outcomes via NMR .
- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps .
- Control Experiments : Compare reactivity with non-chiral NCA analogs to isolate stereochemical contributions .
Q. How should researchers design a study to resolve conflicting thermodynamic data for this compound’s stability?
- Methodological Answer :
- Standardized Protocols : Replicate DSC/TGA analyses across labs using identical heating rates (e.g., 10°C/min) and sample preparation methods (e.g., lyophilization) .
- Computational Validation : Perform DFT calculations to predict decomposition pathways and compare with experimental DSC endotherms .
- Error Reporting : Disclose measurement uncertainties (e.g., ±0.5°C for DSC) and environmental controls (e.g., inert atmosphere) .
Methodological Frameworks for Data Interpretation
Key Considerations for Publication
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
